molecular formula C11H18ClNO B13970613 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

Katalognummer: B13970613
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: CGRJMAGTLNDNEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloromethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of the azaspiro structure imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

The synthesis of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with chloromethyl ketone under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure optimal yields.

Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to precise temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes a variety of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.

Wirkmechanismus

The mechanism of action of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be compared with other spirocyclic compounds, such as:

    1-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: This compound features a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and biological activity.

    1-(7-(Methyl)-2-azaspiro[4.4]nonan-2-yl)ethanone:

The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for chemical modifications and interactions with biological targets.

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone

InChI

InChI=1S/C11H18ClNO/c1-9(14)13-5-4-11(8-13)3-2-10(6-11)7-12/h10H,2-8H2,1H3

InChI-Schlüssel

CGRJMAGTLNDNEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2(C1)CCC(C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.